1-Methyl-5-naphthalen-1-ylsulfanyl-3-nitro-1,2,4-triazole
Overview
Description
1-Methyl-5-naphthalen-1-ylsulfanyl-3-nitro-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a methyl group, a naphthylsulfanyl group, and a nitro group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methyl-5-naphthalen-1-ylsulfanyl-3-nitro-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1,2,4-triazole with naphthalen-1-ylsulfanyl chloride in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Methyl-5-naphthalen-1-ylsulfanyl-3-nitro-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The naphthylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Coupling Reactions: The triazole ring can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-Methyl-5-naphthalen-1-ylsulfanyl-3-amino-1,2,4-triazole .
Scientific Research Applications
1-Methyl-5-naphthalen-1-ylsulfanyl-3-nitro-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-5-naphthalen-1-ylsulfanyl-3-nitro-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
1-Methyl-5-naphthalen-1-ylsulfanyl-3-nitro-1,2,4-triazole can be compared with other similar compounds such as:
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of the nitrogen atoms.
Other 1,2,4-Triazoles: Compounds such as fluconazole and voriconazole are well-known antifungal agents that share the triazole ring structure but have different substituents, leading to variations in their pharmacological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-methyl-5-naphthalen-1-ylsulfanyl-3-nitro-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-16-13(14-12(15-16)17(18)19)20-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJBVHKIFCYJNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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